
3-(4-Acetylphenyl)-1,1-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Acetylphenyl)-1,1-dimethylurea” is a derivative of "4-Acetylphenyl isocyanate" . “4-Acetylphenyl isocyanate” is a reactive isocyanate and has one carbamate unit for every 7.6 graphene carbons . It’s used in the preparation of isocyanate-treated graphene oxide .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For instance, “4-(4-Acetylphenyl)-3-Hydroxy-2H-Chromen-2-One Derivatives” have been synthesized through reactions of 4-(4-bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one with various compounds . Another compound, “N-((4-acetylphenyl)carbamothioyl) pivalamide” was synthesized by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .
Aplicaciones Científicas De Investigación
Photobiology and Photosynthesis
Photobiology Research : This compound's interaction with photosynthetic systems has been a subject of research. Studies have examined how similar compounds affect chlorophyll fluorescence and photosystem II in chloroplasts. These insights are crucial in understanding plant photobiology and photosynthetic efficiency (Vernotte, Etienne, & Briantais, 1979).
Photosynthesis Inhibition : Research on analogs of 3-(4-Acetylphenyl)-1,1-dimethylurea has shown their ability to inhibit certain photosynthetic processes in plants, affecting the efficiency of photosystem II. This has implications for understanding how certain herbicides work and their impact on plant physiology (Izawa & Good, 1965).
Environmental Chemistry and Toxicology
Environmental Impact Studies : Investigations into the photochemical reactions of similar urea herbicides in various environments provide insights into their stability, degradation, and environmental impact. This research is vital for understanding the ecological effects of these compounds (Millet, Palm, & Zetzsch, 1998).
Microbial Degradation and Soil Dynamics : Studies have also focused on the microbial degradation of urea-based herbicides in soil. Understanding the heterogeneity in microbial community responses to these compounds is crucial for environmental management and agricultural practices (Bending, Shaw, & Walker, 2001).
Biochemical Pharmacology
- Metabolism Studies : Research has delved into the metabolism of similar triazenes, which are structurally related to this compound. These studies contribute to our understanding of biochemical pathways and potential therapeutic uses (Farina et al., 1982).
Direcciones Futuras
While specific future directions for “3-(4-Acetylphenyl)-1,1-dimethylurea” are not available, research in related fields suggests potential areas of interest. For instance, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential area of research . Additionally, the development of new synthetic methods for isothiocyanates with low toxicity, safety, low cost, and high output rate is another potential area of research .
Propiedades
IUPAC Name |
3-(4-acetylphenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)9-4-6-10(7-5-9)12-11(15)13(2)3/h4-7H,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHOAOWAESMATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
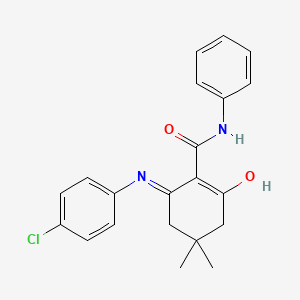

![1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2870437.png)
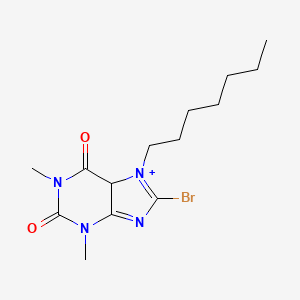
![N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2870439.png)
![3-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]quinazolin-4-one](/img/structure/B2870443.png)
![8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2870444.png)

![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2870447.png)
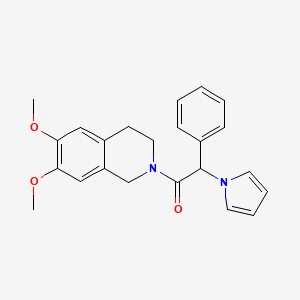
![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}prop-2-enamide](/img/structure/B2870451.png)
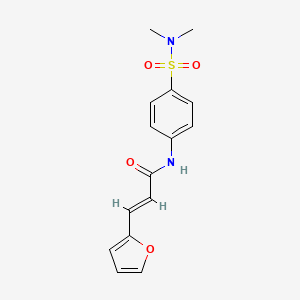
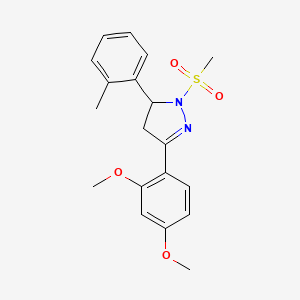
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2870457.png)
